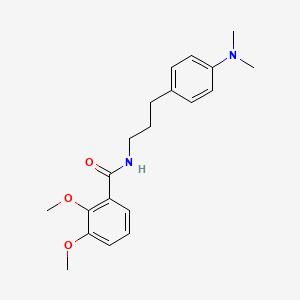

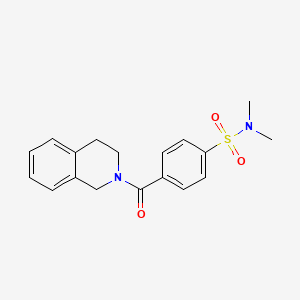

![molecular formula C20H21N5O2 B2367747 N-(2,4-dimethylphenyl)-5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 767293-30-1](/img/structure/B2367747.png)

N-(2,4-dimethylphenyl)-5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2,4-Triazole is an emerging privileged scaffold in medicinal chemistry, with applications as antifungal, antibacterial, anticancer, anticonvulsant, antituberculosis, antiviral, antiparasitic, analgesic, and anti-inflammatory agents . It’s a stable compound and acts as isosteres of amide, ester, and carboxylic acid .

Molecular Structure Analysis

1,2,4-Triazole exists in two tautomeric forms A and B, where 1H-1,2,4-triazole (A) is more stable than 4H-1,2,4-triazole (B) .Chemical Reactions Analysis

The TP heterocycle has proved to be a versatile scaffold with applications beyond isosteric replacement strategies, often resulting in the identification of biologically active compounds with favorable ADME-PK properties .Scientific Research Applications

Synthesis of Heterocyclic Compounds

Researchers have developed new routes to synthesize pyridino[2,3-d]pyrimidin-4-one and pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives, highlighting the chemical versatility of triazolopyrimidine compounds. These synthetic pathways involve the condensation of amino-thioxo-pyrimidinone or amino-triazolopyrimidinone with various reagents, producing compounds with established structures based on chemical and spectroscopic evidence (Hassneen & Abdallah, 2003).

Biological and Antimicrobial Activity

A series of triazolopyrimidine derivatives were synthesized and characterized for their antimicrobial and antioxidant activities. The synthesis followed the Biginelli protocol, using specific reagents and conditions to yield compounds evaluated for their biological properties (Gilava et al., 2020). This research illustrates the potential of triazolopyrimidine derivatives in developing new antimicrobial agents.

Supramolecular Chemistry

Triazolopyrimidine compounds have been utilized in supramolecular chemistry to construct novel hydrogen-bonded supramolecular assemblies. These structures are of interest due to their potential applications in materials science, showcasing the utility of triazolopyrimidine derivatives in forming complex molecular architectures (Fonari et al., 2004).

Antifungal Activities

New triazolopyrimidine-carbonylhydrazone derivatives were designed, synthesized, and assessed for their fungicidal activities. Starting from a triazole carboxylic acid ester, these compounds were synthesized and showed promising antifungal properties in preliminary bioassays (De-jiang, 2008).

Crystal Structure Analysis

The crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine was determined, revealing how molecules form inversion dimers via hydrogen bonds, packed into layers by π-stacking interactions. This study contributes to the understanding of the structural properties of triazolopyrimidine derivatives (Repich et al., 2017).

Future Directions

The TP scaffold has found numerous applications in medicinal chemistry and will continue to be the focus of renewed interest among organic and medicinal chemists . The comprehensive compilation of work carried out on the 1,2,4-triazole nucleus will provide an inevitable scope for researchers for the advancement of novel potential drug candidates having better efficacy and selectivity .

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O2/c1-11-5-7-15(12(2)9-11)24-19(26)17-14(4)23-20-21-10-22-25(20)18(17)16-8-6-13(3)27-16/h5-10,18H,1-4H3,(H,24,26)(H,21,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVCJVWFWWYLAJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=C(NC3=NC=NN3C2C4=CC=C(O4)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

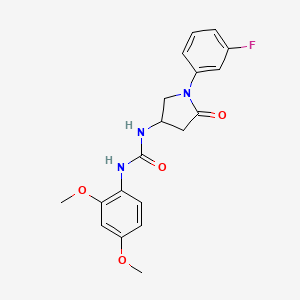

![N-(3-(dimethylamino)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2367668.png)

![(E)-N-[Cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2367671.png)

![N-(2-Cyano-3-methylbutan-2-yl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2367676.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2367681.png)

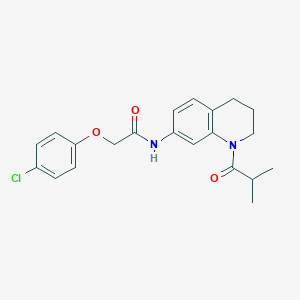

![(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2367683.png)

![Methyl 2'-amino-1-ethyl-6'-(furan-2-ylmethyl)-7'-methyl-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2367684.png)